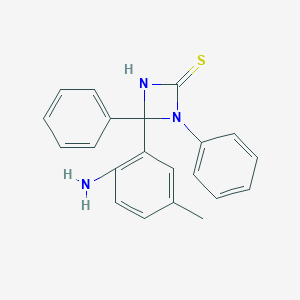
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea, also known as AMPPT, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thiourea derivative that has been found to have a variety of interesting properties, including the ability to inhibit the activity of certain enzymes and to interact with specific proteins in the body. In
作用機序
The mechanism of action of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and specific amino acid residues on target proteins. This covalent binding can alter the conformation and activity of the protein, leading to changes in its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. This inhibition can lead to changes in the pharmacokinetics of these compounds, which can have implications for drug efficacy and toxicity.
In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to interact with specific proteins involved in these processes. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea for lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to study the effects of this compound on specific pathways and processes, which can provide valuable insights into the underlying mechanisms of disease and drug metabolism.
However, there are also limitations to the use of this compound in lab experiments. For example, its covalent binding to target proteins can lead to irreversible changes in protein function, which may limit its usefulness in certain experimental settings. In addition, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research on (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea. One area of interest is the development of this compound analogs with improved specificity and efficacy for certain targets. This could lead to the development of more effective drugs for the treatment of specific diseases.
Another area of interest is the use of this compound as a tool for studying protein function and interactions. The ability of this compound to form covalent bonds with target proteins could be used to identify new protein targets and to study the effects of specific protein modifications on function.
Overall, the study of this compound has the potential to provide valuable insights into the underlying mechanisms of disease and drug metabolism, and to lead to the development of new therapeutic interventions.
合成法
The synthesis of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea involves the reaction of 2-amino-5-methylphenylamine with benzaldehyde in the presence of thiourea. This reaction results in the formation of a yellow crystalline product, which is then purified by recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the final product can be verified using analytical techniques such as NMR spectroscopy.
科学的研究の応用
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, particularly those involved in the metabolism of drugs and other xenobiotics. This property makes this compound a valuable tool for studying the pharmacokinetics of drugs and for identifying potential drug-drug interactions.
Another area of research interest is the ability of this compound to interact with specific proteins in the body. For example, this compound has been shown to bind to the protein tubulin, which plays a critical role in cell division. This interaction has led to interest in the potential use of this compound as an anti-cancer agent, as it may be able to disrupt the growth and division of cancer cells.
特性
CAS番号 |
126145-80-0 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
345.5 g/mol |
IUPAC名 |
4-(2-amino-5-methylphenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C21H19N3S/c1-15-12-13-19(22)18(14-15)21(16-8-4-2-5-9-16)23-20(25)24(21)17-10-6-3-7-11-17/h2-14H,22H2,1H3,(H,23,25) |
InChIキー |
SQITUSNCJFSPHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C2(NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=C(C=C1)N)C2(NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)